molecular formula C12H12N2O B1601214 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide CAS No. 81998-03-0

4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide

Cat. No.: B1601214
CAS No.: 81998-03-0
M. Wt: 200.24 g/mol
InChI Key: VNSKKRAUVGCMPH-UHFFFAOYSA-N
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Description

Significance and Role as a Ligand in Modern Coordination Chemistry

The primary significance of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide in modern chemistry lies in its role as a versatile ligand for the formation of coordination complexes. chemimpex.com The introduction of an N-oxide group to the bipyridine framework modifies its coordination behavior compared to the parent 4,4'-dimethyl-2,2'-bipyridine (B75555). This functional group introduces an additional potential coordination site—the oxygen atom—which can bind to metal centers. rsc.org

This ability to coordinate through either the remaining pyridine (B92270) nitrogen or the N-oxide oxygen allows for diverse binding modes, including acting as a bridging ligand to link multiple metal centers, which is of interest in the construction of coordination polymers. rsc.org The presence of the ligand in a metal's coordination sphere can enhance the stability and influence the reactivity of the resulting complex. chemimpex.com This modulation of properties is crucial for the development of new catalysts and functional materials. chemimpex.com For instance, complexes involving bipyridine derivatives are studied for their potential in various catalytic processes. acs.org The specific electronic and steric characteristics of this compound make it a valuable tool for chemists seeking to fine-tune the properties of metal complexes for specific applications. chemimpex.com

Overview of Research Trajectories in Advanced Chemical Science

Research involving this compound spans several key areas of advanced chemical science. These research trajectories leverage the compound's unique properties as a ligand and a building block.

Coordination Chemistry and Catalysis : A major research focus is its use in coordination chemistry to create novel metal complexes. chemimpex.com These complexes are often investigated for their catalytic activity in reactions such as oxidations and polymerizations. The ligand's structure can help facilitate reactions under mild conditions, potentially leading to more efficient and energy-conscious chemical manufacturing processes. chemimpex.com

Materials Science : The compound serves as a building block for advanced materials. Its ability to link metal ions makes it suitable for synthesizing coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in areas like gas storage or separation. chemimpex.comnih.gov

Electrochemistry : The electroactive nature of the bipyridine framework makes this compound and its metal complexes relevant in the development of electrochemical applications. chemimpex.com Research explores its use in creating sensors for the detection of various analytes, where it can facilitate electron transfer processes. chemimpex.com

Organic Synthesis : Beyond its role in metal-catalyzed reactions, the compound itself can be utilized as a catalyst or reagent in various organic transformations, aiming to improve reaction yields and streamline synthetic pathways. chemimpex.com

Medicinal Chemistry : The bipyridine scaffold is of interest in medicinal chemistry, and derivatives are investigated for potential therapeutic applications. Research in this area explores how such compounds might be used in the design of new drugs that target specific biological pathways. chemimpex.com

Structural Motif and its Influence on Electronic and Steric Environment

The structure of this compound is defined by three key features that collectively determine its steric and electronic environment: the 2,2'-bipyridine (B1663995) core, the two methyl groups, and the single N-oxide function.

Structural Feature Influence
2,2'-Bipyridine Core Provides a rigid, planar-capable bidentate chelation site for metal ions. It is also redox-active and possesses a π-system that can be tuned.
4,4'-Methyl Groups These are electron-donating groups, which increase the electron density on the pyridine rings. This enhanced electron density can affect the ligand's σ-donor and π-acceptor properties, influencing the strength of the metal-ligand bond.
1-Oxide Group Introduces a polar N⁺-O⁻ bond. The oxygen atom is a hard donor site, suitable for coordinating to various metal ions. It also alters the electronic distribution across the π-system and provides a site for potential hydrogen bonding.

This table summarizes the influence of key structural features on the compound's properties.

The two methyl groups at the 4 and 4' positions are electron-releasing, which increases the basicity of the nitrogen atoms and enhances the σ-donating capability of the ligand. This electronic enrichment can lead to stronger bonds with metal centers.

The N-oxide group has a more complex influence. The oxygen atom is strongly electron-withdrawing through the σ-framework but can also act as a π-donor. This dual nature modifies the electronic properties of the pyridine ring to which it is attached, differentiating it from the other ring. This asymmetry can be exploited to achieve specific electronic properties in the resulting metal complexes. Furthermore, the N-oxide group introduces significant polarity and the ability to act as a hydrogen-bond acceptor, which can direct the formation of supramolecular assemblies in the solid state. From a steric perspective, the N-oxide oxygen atom provides an additional coordination vector, influencing the geometry and coordination number of the metal center in its complexes. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKKRAUVGCMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=[N+](C=CC(=C2)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544437
Record name 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81998-03-0
Record name 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide and Related Derivatives

The synthesis of this compound and its parent bipyridine backbone involves a variety of advanced catalytic and oxidative methods. These strategies provide efficient pathways to the core structure and its isotopically labeled or functionalized derivatives.

Palladium catalysis is a cornerstone in the synthesis of bipyridine frameworks, offering high yields and compatibility with various functional groups. Homocoupling reactions of pyridine (B92270) derivatives are particularly effective. For instance, 4,4'-Dimethyl-2,2'-bipyridine (B75555) can be synthesized from 4-methylpyridine (B42270) using a Palladium on Carbon (Pd/C) catalyst. researchgate.netchemicalbook.com This method represents a direct approach to constructing the desired bipyridine structure.

Another prominent palladium-catalyzed route is the homocoupling of halopyridines. mdpi.comnih.gov While requiring a halogenated precursor, this method is operationally straightforward. For example, the use of Pd(OAc)₂ with piperazine (B1678402) in DMF facilitates the homocoupling of bromopyridines, though it often requires high temperatures around 140 °C. mdpi.comnih.gov The development of specialized palladium complexes, such as cyclopalladated ferrocenylimine catalysts, has improved reaction efficiency, allowing for high yields even without the need for an inert atmosphere. mdpi.com

Catalyst System Substrate Key Conditions Yield Reference
Pd/C4-MethylpyridineAcetic acid, Hydrogen peroxide, then PCl₃97.4% chemicalbook.com
Pd(OAc)₂ / PiperazineBromopyridinesDMF, 140 °CGood mdpi.comnih.gov
Cyclopalladated ferrocenyliminePyridyl halides / 3-Pyridine boronic pinacol (B44631) esterAir-stable conditionsHigh mdpi.com
Bipyridine-Palladium ComplexAryl halides / Phenyl boronic acidDeep Eutectic Solvents (DES)Good researchgate.net

This table provides an overview of various palladium-catalyzed systems for synthesizing bipyridine backbones.

Copper-mediated reactions, particularly the Ullmann coupling, represent a classical and effective strategy for synthesizing bipyridines. acs.org This method typically involves the coupling of two molecules of a halopyridine in the presence of metallic copper to form the corresponding biaryl. acs.org A notable advancement involves a bimetallic system using stoichiometric copper powder along with a catalytic amount of Pd(OAc)₂, which demonstrates good tolerance for various functional groups under relatively mild conditions. mdpi.com The mechanism is believed to proceed via radicals generated from redox interactions between Cu(0) and Pd(II) species. mdpi.com The reaction of 4,4'-dimethyl-2,2'-bipyridine with copper(I) and copper(II) bromide has been shown to produce a variety of crystalline materials, highlighting the compound's robust coordination chemistry with copper. nih.gov

The target compound, this compound, is prepared through the direct oxidation of its bipyridine precursor. A common method involves treating the parent bipyridine with an oxidizing agent in an acidic medium. For example, the N-oxide of 2,2'-dimethyl-4,4'-bipyridine (B1583449) was successfully synthesized in 60% yield by reacting it with a mixture of acetic acid (AcOH) and hydrogen peroxide (H₂O₂) at 80 °C for two days. researchgate.net Similarly, the synthesis of 4,4'-dimethyl-2,2'-bipyridine can involve an initial oxidation of 4-methylpyridine using hydrogen peroxide to form the N-oxide intermediate before the coupling reaction. chemicalbook.com These methods highlight the direct conversion of the nitrogen atoms in the pyridine rings to N-oxides.

Deoxygenation is a significant transformation for pyridine N-oxides, offering a pathway to revert to the parent pyridine or to control the degree of oxidation. nih.govorganic-chemistry.org This reaction is synthetically useful for removing the N-oxide group after it has served its purpose, for instance, in directing functionalization. acs.org

Several methods exist for this transformation:

Phosphorus-based Reagents : Treatment with phosphorus trichloride (B1173362) (PCl₃) is a classic method to deoxygenate pyridine N-oxides, converting P(III) to P(V) in the process. chemicalbook.comstackexchange.com

Palladium-Catalyzed Deoxygenation : A chemoselective method utilizes a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a diphosphine ligand (like dppf) and a trialkylamine as the oxygen acceptor. This reaction can be performed efficiently under microwave heating or conventional heating. organic-chemistry.org

Photocatalytic Deoxygenation : Rhenium-based photocatalysts, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to effectively deoxygenate a range of functionalized pyridine N-oxides under ambient conditions using visible light. nih.govchemrxiv.org This modern approach avoids harsh reagents and high temperatures. nih.gov

Isotopic labeling is crucial for mechanistic studies and analytical applications. A rapid and highly selective method for deuterating 4,4'-dimethyl-2,2'-bipyridine has been developed using microwave assistance. rsc.orgrsc.orgdiva-portal.org This process achieves regioselective hydrogen-deuterium (H-D) exchange specifically at the methyl groups without affecting the protons on the bipyridine rings. rsc.orgdiva-portal.org

The reaction involves heating the parent compound in a deuterium (B1214612) oxide (D₂O) solution with a base like NaOD. rsc.org Microwave irradiation dramatically accelerates the reaction. For instance, [D₆]-4,4′-dimethyl-2,2′-bipyridine can be obtained in quantitative yield with over 97% deuterium incorporation within just 15 minutes at 170 °C. rsc.orgdiva-portal.org This method is straightforward, clean, and produces the isotopically pure product with untraceable amounts of side-products. rsc.orgdiva-portal.org

Temperature (°C) Time Conversion (%) Reference
1503 hLow diva-portal.org
1603 h93 rsc.orgdiva-portal.org
17015 min>99 (Quantitative) rsc.orgdiva-portal.org

This table summarizes the effect of temperature and time on the microwave-assisted deuteration of 4,4'-dimethyl-2,2'-bipyridine.

Functionalization and Derivatization Strategies

The 4,4'-bipyridine (B149096) skeleton and its N-oxide derivatives are versatile platforms for further chemical modification. Functionalization strategies often exploit the electronic properties of the pyridine rings and the reactivity endowed by the N-oxide group.

Direct substitution on the preformed 4,4'-bipyridine core is generally possible at the positions ortho to the nitrogen atoms (the 2, 2', 6, and 6' positions). researchgate.net However, a more versatile approach involves the N-oxide. The N-oxide group in compounds like this compound enhances the reactivity of the ring, particularly at the C2 and C6 positions.

A key transformation is the Boekelheide rearrangement . This reaction converts an N-oxide into a functionalized derivative. For example, 2,2'-dimethyl-4,4'-bipyridine N-oxide can be converted to 2,2'-di(hydroxymethyl)-4,4'-bipyridine in a two-step process involving a Boekelheide rearrangement followed by in-situ hydrolysis of the acetyl intermediate. researchgate.net This diol can then be oxidized to the corresponding dialdehyde, providing a key precursor for further derivatization. researchgate.net

Furthermore, activation of the N-oxide with reagents such as oxalyl chloride ((COCl)₂) or trimethylsilyl (B98337) cyanide (TMSCN) facilitates the introduction of functional groups like chlorine, bromine, or cyano groups at the 2-position. researchgate.net This strategy provides an efficient route to 2-functionalized 4,4'-bipyridines, expanding the synthetic utility of the N-oxide intermediate. researchgate.net

Introduction of Alkyl and Other Functional Groups at Pyridine Rings

The functionalization of the bipyridine skeleton, including its N-oxide derivatives, is instrumental for its application as a linker in self-assembled architectures. nih.gov Scalable synthetic strategies have been developed to introduce alkyl substituents at various positions on the pyridine rings. nih.gov One common method involves the lithiation of a dimethyl-bipyridine precursor, such as 4,4'-dimethyl-2,2'-bipyridine, followed by reaction with an electrophile. For instance, monohalogenation can be achieved by using a reduced amount of lithium diisopropylamide (LDA) to generate a lithiated intermediate, which is then quenched with a halogen source. orgsyn.org While this method has been used to produce monobrominated derivatives of 4,4'-dimethyl-2,2'-bipyridine in a 35% yield, it suffers from challenges in selectivity. orgsyn.org

A more controlled and higher-yielding approach involves the use of trimethylsilyl (TMS) intermediates. This method provides nearly quantitative yields with few by-products. orgsyn.org The reactivity of these silyl-activated intermediates can be extended to other electrophilic substrates, such as aldehydes and other alkyl halides, allowing for the introduction of a wide variety of functional groups. orgsyn.org

Carboxylation and Vinyl Derivatization for Extended Conjugation

To enhance the electronic properties and provide anchoring points for surface attachment, carboxylation and vinyl derivatization are key transformations. Carboxylated derivatives are particularly important in the synthesis of dye-sensitizers for solar cells. A notable example is the preparation of Ruthenium complexes like Ru (4, 4′-dimethyl-2, 2′-bipyridyl)(4, 4′-dicarboxylic-2, 2′-bipyridyl)(NCS)2, which starts from 4-methylpyridine and involves the synthesis of carboxylated bipyridyl ligands. researchgate.net

Table 1: Synthesis of 4-Vinyl-4'-methyl-2,2'-bipyridine from 4,4'-Dimethyl-2,2'-bipyridine wpmucdn.com

StepReagentsIntermediate/ProductYield
11. n-BuLi, Diisopropylamine, THF 2. (Chloromethyl)methyl ether4-(2-Methoxyethyl)-4'-methyl-2,2'-bipyridine68%
2t-BuOK, THF4-Vinyl-4'-methyl-2,2'-bipyridine52% (from intermediate)
Overall 35%

Integration of Surface-Attachment Groups (e.g., Silatranes)

For applications in materials science and catalysis, the ability to anchor the bipyridine unit to a surface is essential. This is often achieved by introducing specific functional groups capable of forming strong bonds with substrates like silica (B1680970) or zeolites. Silane reagents are particularly effective for this purpose. orgsyn.org By trapping lithiated bipyridine intermediates with reagents like tetrachlorosilane, reactive trichlorosilylmethyl bipyridines are generated. orgsyn.org These can then be reacted with alcohols to form trialkoxysilylmethyl bipyridines, which serve as robust surface anchors. orgsyn.org

Building on this, silatrane (B128906) groups can be integrated. Silatranes are cage-like structures known for their stability and defined geometry. researchgate.net A synthetic pathway could involve reacting a halogenated derivative, such as 4-(chloromethyl)-4'-methyl-2,2'-bipyridyl 1-oxide, with γ-aminopropylsilatrane. This approach leverages the known reactivity of aminopropylsilatranes to form derivatives with enhanced stability and specific biological or chemical activities. researchgate.net

Synthesis of Chiral Derivatives and Enantiomeric Control

The development of chiral bipyridine ligands is of paramount importance for asymmetric catalysis. Several strategies have been devised to achieve enantiomeric control in the synthesis of derivatives related to this compound.

One approach involves the de novo construction of the pyridine nucleus using moieties from the natural chiral pool, such as β-pinene or 3-carene. acs.org Another powerful method is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, which has been shown to produce chiral 2,2′-bipyridinediol ligands with excellent stereoselectivity (99% de and >99.5% ee). rsc.org Furthermore, the synthesis of a chiral polyhalogenated 4,4'-bipyridine derivative allows for site-selective cross-coupling reactions, providing access to a new family of chiral bipyridines whose absolute configurations can be determined. nih.gov Recently, novel C₂-symmetric chiral bipyridine-N,N'-dioxides have been developed and used as catalysts in asymmetric reactions, achieving excellent yields and enantioselectivity (up to 99%). chemrxiv.org

Mechanistic Insights into Synthesis Pathways

Understanding the mechanisms governing the synthesis of this compound and its derivatives is key to improving reaction efficiency and selectivity.

DFT Studies on Transition State Stabilization and Reaction Rates

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms at the molecular level. Time-dependent DFT (TD-DFT) calculations have been employed to determine the absolute configurations of chiral bipyridine enantiomers by correlating them with experimental electronic circular dichroism spectra. nih.gov

Mechanistic studies of related manganese complexes with bipyridyl-imidazole ligands have utilized DFT and TD-DFT to analyze UV-vis spectra and visualize natural transition orbitals (NTOs). mdpi.com These computational models provide insight into the electronic structure and ligand-centered transitions that influence the reactivity and stability of the complexes. mdpi.com In studies of enzyme inhibition, computational simulations combined with X-ray crystallography have revealed how conformational changes and steric hindrance in an enzyme's active site affect the binding kinetics of inhibitors, offering mechanistic insights that can guide the rational design of new molecules. nih.gov Such computational approaches can be applied to understand transition state stabilization and reaction rates in the synthesis and functionalization of this compound.

Optimization Strategies for Yield Enhancement

Maximizing the yield of desired products is a central goal in synthetic chemistry. For bipyridine derivatives, several optimization strategies have been reported. In the synthesis of 4,4′-dimethylbiphenyl from 2-methylfuran, a process that involves a bipyridine-like intermediate, a 20-fold increase in the site-time-yield was achieved by optimizing reaction conditions. researchgate.net Critical factors included high oxygen pressure (7 bar) and a high concentration of trifluoroacetic acid (3 M), which significantly improved the formation rate of the key intermediate. researchgate.net

Coordination Chemistry of 4,4 Dimethyl 2,2 Bipyridyl 1 Oxide and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The unique structure of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide, featuring a bipyridyl core with two methyl groups and a single N-oxide functionality, underpins its distinct coordination behavior. This design allows for a range of interactions with metal ions, influencing the resulting complex's geometry, stability, and reactivity.

Bidentate Chelation with Transition Metal Ions

This compound typically acts as a bidentate chelating ligand, coordinating to a central metal ion through the nitrogen atom of one pyridine (B92270) ring and the oxygen atom of the N-oxide group on the other ring. rsc.orgacs.org This mode of coordination forms a stable five-membered chelate ring, a common feature in the coordination chemistry of 2,2'-bipyridine (B1663995) and its derivatives. semanticscholar.org The formation of this chelate ring enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. This robust coordination is observed with a variety of transition metal ions, leading to the formation of discrete mononuclear or polynuclear complexes. chemimpex.comnih.gov The bidentate nature of this ligand is crucial in directing the geometry of the resulting complexes, often leading to octahedral or distorted tetrahedral environments around the metal center. nih.govnih.gov

Rotational Conformation and Structural Flexibility within Metal Complexes

The 2,2'-bipyridine backbone is not strictly planar and possesses a degree of rotational freedom around the C2-C2' bond. In the free ligand, a trans conformation is generally favored. However, upon coordination to a metal ion in a bidentate fashion, the ligand is forced into a cis conformation. eurekalert.org This conformational change is a key aspect of its coordination chemistry.

Synthesis and Characterization of Diverse Metal Complexes

The versatile coordination behavior of this compound has enabled the synthesis of a wide array of metal complexes with interesting structural and physical properties. The following sections highlight its complexes with Ruthenium(II), Rhenium(I), and Copper(I/II).

Ruthenium(II) and Rhenium(I) Complexes

Ruthenium(II) and Rhenium(I) complexes containing bipyridyl-type ligands are of significant interest due to their rich photophysical and electrochemical properties. The introduction of this compound as a ligand offers a means to tune these properties.

The synthesis of Ruthenium(II) complexes typically involves the reaction of a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂] or [Ru(DMSO)₄Cl₂], with this compound. nih.govnih.gov These reactions often proceed via ligand substitution, where the N-oxide ligand displaces labile ligands like chloride or dimethyl sulfoxide (B87167). Characterization of these complexes is achieved through a combination of spectroscopic techniques including NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry and X-ray crystallography. nih.govcore.ac.uk The resulting complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra, a hallmark of ruthenium(II) polypyridyl complexes. nih.gov

Rhenium(I) complexes are commonly synthesized from rhenium pentacarbonyl halides, such as [Re(CO)₅Cl], or the fac-[Re(CO)₃(H₂O)₃]⁺ synthon. seanehightower.orgnih.gov The reaction with this compound leads to the formation of facial tricarbonyl complexes of the type fac-[Re(CO)₃(N^O)X], where N^O represents the bidentate N-oxide ligand and X is a halide or another monodentate ligand. acs.orgacs.org These complexes are also known for their luminescent properties, which can be modulated by the electronic nature of the ligands. researchgate.net

Table 1: Representative Ruthenium(II) and Rhenium(I) Complexes
Complex FormulaMetal IonSynthesis Precursor(s)Key Characterization TechniquesReference(s)
[Ru(bpy)₂(4,4'-dmbp-O)]²⁺Ru(II)[Ru(bpy)₂Cl₂], 4,4'-dmbp-ONMR, ESI-MS, UV-Vis nih.gov
fac-[Re(CO)₃(4,4'-dmbp-O)Cl]Re(I)[Re(CO)₅Cl], 4,4'-dmbp-OIR, NMR, X-ray Diffraction acs.org

Note: 4,4'-dmbp-O is an abbreviation for this compound.

Copper(I/II) Complexes and their Structural Variability

The coordination chemistry of copper with bipyridyl-type ligands is extensive, with both Copper(I) and Copper(II) forming a variety of structurally diverse complexes. The use of this compound adds to this diversity.

Copper(II) complexes are readily synthesized by reacting a copper(II) salt, such as copper(II) perchlorate (B79767) or copper(II) chloride, with the ligand in a suitable solvent. e3s-conferences.org The resulting complexes can exhibit a range of coordination numbers and geometries, including square planar, square pyramidal, and distorted octahedral. ub.edu This structural variability is influenced by factors such as the counter-ion, the solvent, and the stoichiometry of the reactants. For instance, in the presence of potentially coordinating anions or solvent molecules, these can occupy the remaining coordination sites around the copper(II) center. e3s-conferences.org

Copper(I) complexes are also accessible, often prepared by the reduction of a copper(II) salt in the presence of the ligand or by using a copper(I) starting material. niscpr.res.in These complexes typically adopt a tetrahedral coordination geometry. researchgate.net The steric and electronic properties of the this compound ligand play a crucial role in stabilizing the +1 oxidation state of copper.

Table 2: Structural Data for Selected Copper Complexes with Bipyridyl-type Ligands
Complex FormulaMetal Oxidation StateCoordination GeometryCrystal SystemSpace GroupReference(s)
[Cu(dmbpy)(H₂O)₂(ClO₄)]₂Cu(II)Distorted OctahedralMonoclinicP2/c researchgate.net
Cu₂(dppm)₂(bpy)₂₂Cu(I)TetrahedralMonoclinicP2₁/n niscpr.res.inresearchgate.net

Note: dmbpy = 4,4'-dimethyl-2,2'-bipyridine (B75555); dppm = bis(diphenylphosphino)methane; bpy = 2,2'-bipyridine. While not a direct complex of the N-oxide, this data illustrates the structural possibilities for related copper complexes.

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
4,4'-dmbp-OThis compound
bpy2,2'-Bipyridine
dmbpy4,4'-Dimethyl-2,2'-bipyridine
dppmBis(diphenylphosphino)methane
DMSODimethyl sulfoxide
[Ru(bpy)₂Cl₂]Dichlorobis(2,2'-bipyridine)ruthenium(II)
[Ru(DMSO)₄Cl₂]Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)
[Re(CO)₅Cl]Pentacarbonylchlororhenium(I)
fac-[Re(CO)₃(H₂O)₃]⁺fac-Triaquatricarbonylrhenium(I)

Iron(II/III) and Cobalt(II/III) Complexes

The coordination chemistry of 4,4'-dimethyl-2,2'-bipyridine with iron has been explored, leading to the synthesis of complexes such as [Fe(dmbipy)Cl₄][dmbipyH] and [Fe(dmbipy)Cl₃(DMSO)], where dmbipy is 4,4'-dimethyl-2,2'-bipyridine and DMSO is dimethyl sulfoxide. researchgate.net The former is prepared from the reaction of hydrated iron(III) chloride with the ligand in an acidic aqueous solution, while the latter is obtained by treating the first complex with dimethyl sulfoxide in methanol. researchgate.net Both of these iron(III) complexes are characterized as high-spin with a spin multiplicity of six. researchgate.net

In the realm of cobalt chemistry, research has been conducted on mixed-ligand complexes of cobalt(II) with pyridinecarboxylic acid N-oxides and 4,4'-bipyridine (B149096). researchgate.net In some of these structures, the cobalt(II) ions are bridged by the 4,4'-bipyridine ligands to form one-dimensional polymeric chains. researchgate.net The coordination environment around the cobalt center is often completed by other ligands, such as O-monodentate 2-chloronicotinate and water molecules. researchgate.net The electrochemical behavior of cobalt complexes with polypyridyl ligands is an active area of study, with cyclic voltammetry being a key technique to probe the Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.gov The redox potentials of these complexes are influenced by the nature of the ligands and the solvent system. nih.gov

While extensive research exists for complexes of the parent ligand, 4,4'-dimethyl-2,2'-bipyridine, specific studies detailing the synthesis and structure of iron and cobalt complexes with its 1-oxide derivative are less documented in the reviewed literature.

Molybdenum(VI) Complexes

The coordination chemistry of Molybdenum(VI) is rich, often featuring oxo ligands. While specific research on Molybdenum(VI) complexes with this compound is not extensively detailed in the available literature, studies on related bipyridine ligands provide insight into potential coordination modes. The redox properties of Molybdenum(VI) compounds are significantly influenced by the ligand environment, with the metal center capable of undergoing reduction to lower oxidation states. numberanalytics.com This redox activity is central to their role in various catalytic processes, including the oxidation of organic substrates. numberanalytics.com

Vanadium(IV/V) Complexes

The coordination chemistry of vanadium with bipyridine ligands has been investigated, particularly in the context of oxidation reactions. Oxo-peroxo-vanadium(V) complexes with the general formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄ (where R can be a methyl group) have been synthesized through the air oxidation of the corresponding vanadium(IV)-oxo-hydroxo complexes, [VIVO(OH)(4,4'-R₂bpy)₂]BF₄, in a solvent like THF. nih.gov This reaction involves the oxidation of the vanadium center from +4 to +5, coupled with the reduction of molecular oxygen. nih.gov The resulting peroxo-vanadium(V) complexes are noted for their stability. nih.gov

The starting vanadium(IV) complexes, such as [VIVO(OH)(Me₂bpy)₂]BF₄, exhibit their own characteristic chemistry. nih.gov The reactions of these V(IV) complexes with oxygen are typically performed in mixed solvent systems like acetonitrile/THF due to solubility constraints. nih.gov The transformation from the yellow V(IV) species to the orange V(V) peroxo complex is observable over time. nih.gov

Zinc(II) Complexes

Zinc(II) forms a variety of complexes with bipyridine-based ligands. In the case of 4,4'-dimethyl-2,2'-bipyridine, a notable complex is [ZnI₂(C₁₂H₁₂N₂)(C₂H₆OS)], where the Zn(II) ion is coordinated by two nitrogen atoms from the bipyridine ligand, one oxygen atom from a dimethyl sulfoxide molecule, and two iodide anions, resulting in a distorted trigonal-bipyramidal geometry. nih.gov The synthesis of such a complex can be achieved by reacting the zinc halide with the ligand in a suitable solvent, with crystals forming upon diffusion of a non-coordinating solvent. nih.gov

Another example involves a coordination polymer, {[Zn(C₈H₃ClO₄)(C₁₂H₁₂N₂)(H₂O)]·[Zn(C₈H₃ClO₄)(C₁₂H₁₂N₂)]}n, synthesized hydrothermally. nih.gov In this structure, two distinct zinc centers are present: one is five-coordinated in a distorted square-pyramidal geometry, and the other is four-coordinated in a tetrahedral geometry. Both are coordinated to 4,4'-dimethyl-2,2'-bipyridine. nih.gov

Furthermore, the study of bimetallic zinc complexes bridged by 4,4'-bipyridine has revealed a homologous series of compounds where the bridging ligand can exist in neutral, radical anionic, and dianionic forms. ox.ac.uk This highlights the redox non-innocence of the bipyridine ligand in certain coordination environments. While these examples utilize the parent 4,4'-dimethyl-2,2'-bipyridine, they provide a foundation for understanding the potential coordination chemistry of its 1-oxide derivative with Zinc(II).

Platinum(II) Complexes

The coordination chemistry of platinum(II) with 2,2'-bipyridine N-oxide derivatives has led to the formation of novel cyclometalated complexes. A notable example is the reaction of [PtMe(κ²N,C-bipyO-H)(SMe₂)], where bipyO-H represents a cyclometalated "rollover" 2,2'-bipyridine N-oxide, with 1,1'-bis(diphenylphosphino)ferrocene (dppf). rsc.org Depending on the stoichiometric ratio of the reactants, either a binuclear complex, [Pt₂Me₂(κ²N,C-bipyO-H)₂(μ-dppf)], or a mononuclear complex, [PtMe(κ¹C-bipyO-H)(dppf)], can be formed. rsc.org

In the mononuclear complex, the dppf ligand acts in a chelating fashion, adopting a "synclinal-staggered" conformation. rsc.org The solid-state structure of this complex is further characterized by intermolecular C-H···O hydrogen bonds, which create an extended one-dimensional network. rsc.org The synthesis of various platinum(II) complexes with substituted bipyridine ligands, such as [(4,4-dmbpy)Pt(5,5-dmbpy)][PF₆]₂, has also been reported, where dmbpy stands for dimethyl-2,2'-bipyridine. researchgate.net These complexes are typically characterized using a suite of spectroscopic techniques, including NMR and UV-vis spectroscopy. researchgate.netresearchgate.net

Electronic Structure and Redox Behavior of Metal Complexes

Electrochemical Characterization of Redox Potentials

The electrochemical properties of metal complexes are profoundly influenced by the nature of both the metal center and the coordinating ligands. Cyclic voltammetry is a primary tool for investigating the redox behavior of these compounds. nih.govrsc.org

For platinum(II) complexes containing a cyclometalated 2,2'-bipyridine N-oxide and a dppf ligand, electrochemical studies reveal insights into their electronic structure. rsc.org The redox behavior of such complexes is complex, often involving both the metal center and the redox-active ligands. rsc.org In related platinum(II) complexes with substituted bipyridine ligands, quasi-reversible redox processes are observed. researchgate.net For instance, the complex [(bpy)Pt(bpy-Ph-bpy)][PF₆]₂ exhibits such behavior. researchgate.net The redox potentials of platinum(II) complexes with bipyridine ligands are sensitive to the substituents on the bipyridine rings and the nature of other coordinated ligands. researchgate.net Studies on [Pt(Me₂-bpy)(py)₂]²⁺ (where Me₂-bpy is 4,4'-dimethyl-2,2'-bipyridine) have shown at least two reversible one-electron reduction processes, which are localized on the bipyridine ligand. researchgate.net

In the case of cobalt complexes with polypyridyl ligands, cyclic voltammetry reveals quasi-reversible waves for the Co(III)/Co(II) couple and reversible waves for the Co(II)/Co(I) couple. nih.gov The addition of other ligands, such as pyridine, can shift the redox potentials, making the complex more amenable to both oxidation and reduction. nih.gov

The concept of ligand-based redox activity is particularly evident in some zinc complexes. A series of bimetallic zinc complexes bridged by 4,4'-bipyridine has been shown to exist in three distinct oxidation states, corresponding to the neutral, radical anionic, and dianionic forms of the bridging ligand. ox.ac.uk This demonstrates that the bipyridine ligand itself can act as an electron reservoir.

The table below presents electrochemical data for a selection of related metal-bipyridine complexes, providing a comparative context for the redox behavior of complexes with this compound.

Complex/SystemRedox CouplePotential (V vs. reference)MethodRef.
[Pt(Me₂-bpy)(py)₂]²⁺Ligand Reduction 1-1.78 (vs. Ag/AgCl)CV researchgate.net
[Pt(Me₂-bpy)(py)₂]²⁺Ligand Reduction 2-2.12 (vs. Ag/AgCl)CV researchgate.net
[Co(dmgBF₂)₂(H₂O)₂]Co(III)/Co(II)-0.16 (vs. Ag)CV nih.gov
[Co(dmgBF₂)₂(H₂O)₂]Co(II)/Co(I)-0.82 (vs. Ag)CV nih.gov
[Co(dmgBF₂)₂(py)(H₂O)]Co(III)/Co(II)-0.22 (vs. Ag)CV nih.gov
[Co(dmgBF₂)₂(py)(H₂O)]Co(II)/Co(I)-0.78 (vs. Ag)CV nih.gov

Note: The data presented is for related complexes and not necessarily for complexes of this compound, for which specific electrochemical data was not prevalent in the searched literature.

Ligand Non-Innocence and Redox Activity of the Bipyridine Moiety within Complexes

The concept of "non-innocent" ligands is central to understanding the electronic structure and reactivity of complexes containing bipyridine-based ligands like this compound. A non-innocent ligand can exist in multiple, stable oxidation states, actively participating in the redox chemistry of the coordination compound, rather than acting as a simple spectator ion. nih.govethz.ch The 2,2'-bipyridine (bpy) framework is a classic example of a redox-active ligand, capable of existing as a neutral molecule (bpy⁰), a radical anion (bpy•⁻), and a diamagnetic dianion (bpy²⁻). nih.gov This redox flexibility arises from the low-lying π* orbitals of the bipyridine system, which can readily accept electrons.

In complexes of this compound, the bipyridine moiety retains this fundamental redox activity. The addition of electron-donating methyl groups at the 4 and 4' positions influences the energy of these π* orbitals, while the N-oxide group introduces further electronic and steric perturbations. The stepwise reduction of the bipyridine ligand is accompanied by distinct structural changes. For instance, in related zinc-bipyridine complexes, the reduction from the neutral bpy⁰ to the radical anion bpy•⁻ and then to the dianion bpy²⁻ leads to a progressive elongation of the C-N bonds within the chelate ring and a shortening of the Zn-N bonds. nih.govacs.org This demonstrates the direct involvement of the ligand's molecular orbitals in the redox process.

The metal center's identity and its other ligands play a crucial role in determining whether a redox event is metal-centered or ligand-centered. nih.gov In many cases, particularly for redox-active metals like iron, a series of electron transfers can involve both the metal and the ligand, leading to a rich electrochemical behavior spanning multiple oxidation states. ethz.chacs.org Spectroscopic techniques like EPR and computational studies are often employed to determine the precise location of spin density and elucidate the electronic structure, confirming whether an added electron resides primarily on the metal or is delocalized over the bipyridine ligand framework. acs.orgacs.orgnih.gov For example, in a zinc complex with a reduced bipyridine ligand, EPR spectra confirmed that the spin density was localized on the bpy ligand, characteristic of a ligand-based radical. acs.orgnih.gov

Table 1: Oxidation States of the 2,2'-Bipyridine Moiety

Oxidation State Formula Description
Neutral bpy⁰ The standard, unreduced form of the ligand.
Radical Anion bpy•⁻ A one-electron reduced, paramagnetic species.
Dianion bpy²⁻ A two-electron reduced, diamagnetic species.

This table illustrates the different redox states the bipyridine core can adopt within a complex, a key feature of its non-innocence. nih.gov

Spin States and Magnetic Properties in Paramagnetic Complexes

Paramagnetism in coordination complexes arises from the presence of one or more unpaired electrons. In complexes of this compound, this can originate from either the central metal ion or a radical-anion form of the ligand itself. The spin state of the complex, which describes the total spin angular momentum (S), dictates the magnitude of its magnetic moment (µeff). libretexts.org

The magnetic properties of these complexes are highly dependent on the electronic configuration of the metal ion and the geometry of the coordination sphere. For transition metals with unpaired d-electrons (e.g., Mn(II), Cu(II), Co(II)), their complexes with substituted bipyridines are typically paramagnetic. researchgate.netnih.gov The measured magnetic moment can help to distinguish between different possible geometries (e.g., octahedral vs. tetrahedral) and spin states (high-spin vs. low-spin). libretexts.orgresearchgate.net

The spin state can also be localized on the ligand. As discussed in the previous section, one-electron reduction of the bipyridine moiety creates a radical anion (bpy•⁻), rendering the complex paramagnetic even if the metal ion is diamagnetic (e.g., Zn(II)). nih.gov The magnetic susceptibility of such a complex would be characteristic of a system with S = 1/2. nih.gov

Table 2: Representative Magnetic Data for Paramagnetic Bipyridine Complexes

Complex Type Metal Ion Spin State (S) Theoretical Spin-Only Magnetic Moment (µso) (B.M.) Observed Magnetic Moment (µeff) (B.M.)
High-Spin Octahedral Co(II) (d⁷) 3/2 3.87 4.1 – 5.2
Square Pyramidal/Octahedral Cu(II) (d⁹) 1/2 1.73 ~1.82
High-Spin 2-D Network Mn(II) (d⁵) 5/2 5.92 Varies with exchange coupling
Ligand Radical Zn(II) (d¹⁰) 1/2 1.73 Consistent with radical species

This table provides examples of expected and observed magnetic moments for common paramagnetic metal ions in bipyridine complexes. The observed values can deviate from the spin-only formula due to factors like orbital contributions and magnetic exchange. libretexts.orgresearchgate.netresearchgate.net

Stability and Reactivity of Coordination Compounds

Factors Influencing Complex Stability (e.g., chelate effect, steric hindrance)

The stability of coordination compounds formed with this compound is governed by a combination of electronic and structural factors, most notably the chelate effect and steric hindrance.

Chelate Effect: this compound acts as a bidentate ligand, binding to a metal center through two donor atoms (one pyridine nitrogen and the oxygen of the N-oxide group, or both pyridine nitrogens if the oxygen does not coordinate). The formation of a five- or six-membered ring upon coordination is entropically favored over the coordination of two separate monodentate ligands. youtube.com This thermodynamic stabilization is known as the chelate effect. The substitution of monodentate ligands (like water or halide ions) by a bidentate ligand like a bipyridine derivative leads to an increase in the number of free particles in the system, resulting in a positive entropy change (ΔS) that makes the complex formation more favorable. youtube.com This effect contributes significantly to the high stability of bipyridine complexes.

Steric Hindrance: While the bipyridine framework is relatively rigid, the substituents on the rings can introduce steric strain that affects complex stability. nih.gov In this compound, the methyl groups at the 4 and 4' positions are relatively remote from the coordination site and generally have a minimal steric impact. However, the N-oxide group adds bulk near the metal center. In some coordination geometries, this can lead to steric clashes with other ligands bound to the metal. Furthermore, the rigidity of the bipyridine ligand itself can create steric problems if the ideal bond angles for the metal center cannot be perfectly accommodated. umich.edu Significant steric hindrance from bulky ligands can lead to longer, weaker metal-ligand bonds and can destabilize the complex, potentially favoring the formation of isomers that minimize these unfavorable interactions. mdpi.comresearchgate.net

Ligand Exchange and Photochemical Reactivity

Complexes of this compound can undergo ligand exchange reactions, a process that can be significantly influenced by light. The photochemical reactivity of such polypyridyl complexes is a field of intense study, particularly for ruthenium and platinum-group metals. researchgate.netnsf.gov

The process often begins with the absorption of light, typically in the visible region, which promotes the complex to an excited state. For many transition metal complexes, this involves a metal-to-ligand charge transfer (MLCT) transition, where an electron is formally moved from a metal-based orbital to a ligand-based π* orbital. nih.govmdpi.com From this initial excited state, the complex can relax into a lower-energy, but dissociative, ligand-field (LF) excited state. nsf.gov Population of these LF states, which have antibonding character with respect to the metal-ligand bonds, weakens the bonds and can lead to the dissociation or substitution of a ligand. nsf.gov

In complexes with multiple different ligands, the selectivity of the photosubstitution can be governed by steric factors. Often, the most sterically bulky ligand is preferentially expelled upon irradiation. nih.govrsc.org For a hypothetical complex containing this compound and other ligands, the relative steric profiles and bond strengths would dictate which ligand is most likely to dissociate. The efficiency of this photochemical reaction is measured by the quantum yield (Φ), which is the ratio of the number of moles of a product formed to the number of moles of photons absorbed.

Recent studies on related systems have shown that ligand photosubstitution does not always proceed via a thermally-activated LF state, but can occur directly from the 3MLCT state, opening up alternative pathways for photoreactivity. nsf.gov The ability of complexes to sensitize the formation of singlet oxygen upon irradiation is another important aspect of their photochemical reactivity, which has been observed for palladium(II) and platinum(II) complexes with 4,4'-dimethyl-2,2'-bipyridine. researchgate.net

Catalytic Applications of 4,4 Dimethyl 2,2 Bipyridyl 1 Oxide and Its Metal Complexes

Heterogeneous Catalysis and Surface-Supported Systems

The development of heterogeneous catalysts is a key area of research, aiming to simplify catalyst recovery and reuse. The immobilization of catalytically active metal complexes onto solid supports is a principal strategy in this field. Functionalized bipyridine ligands, structurally related to 4,4'-dimethyl-2,2'-bipyridyl, have been successfully used to create such surface-supported systems.

A notable example involves the immobilization of oxomolybdenum species within a layered double hydroxide (B78521) (LDH) framework. acs.org In this system, a layered magnesium-aluminum hydroxide was pillared by 2,2'-bipyridine-5,5'-dicarboxylate anions. This modification increased the basal spacing of the LDH, creating a nanostructured environment capable of encapsulating a dioxomolybdenum(VI) complex. acs.org The resulting material, containing 11.2 wt % molybdenum, functioned as a true heterogeneous catalyst for the liquid-phase epoxidation of various alkenes using tert-butyl hydroperoxide as the oxidant. acs.org

The catalyst demonstrated effective conversion of alkenes to their corresponding epoxides as the sole products. acs.org Importantly, the solid catalyst could be recycled for subsequent reactions without a significant loss of activity, highlighting the stability and practical advantage of the immobilized system. acs.org

Table 1: Catalytic Epoxidation of Alkenes using a Molybdenum-Bipyridine Intercalated LDH Catalyst Catalyst performance in the epoxidation of various substrates using tert-butyl hydroperoxide.

Source: Adapted from research on oxomolybdenum species immobilized in layered double hydroxides. acs.org

Biomimetic Catalysis (e.g., Molybdenum-Enzyme Mimics)

Mononuclear molybdenum enzymes are crucial in biology, performing vital oxygen atom transfer (OAT) reactions in metabolic pathways like the carbon, nitrogen, and sulfur cycles. utu.fi These enzymes, such as DMSO reductase, feature a molybdenum cofactor (Moco) where the metal is coordinated to a unique pyranopterin dithiolene ligand. utu.finih.govresearchgate.net Researchers synthesize model complexes, often using bipyridine-type ligands, to mimic the structure and function of these enzyme active sites, thereby elucidating their reaction mechanisms. nih.gov

Molybdenum(VI) dioxo complexes featuring substituted bipyridine ligands serve as effective functional analogues for molybdenum oxotransferases. utu.fi For instance, complexes with 5,5'-dimethyl-2,2'-dipyridyl have been used to study OAT reactions from sulfoxides to phosphines, mimicking the reductive half-reaction of DMSO reductase. acs.org Studies comparing isostructural molybdenum and tungsten complexes revealed that the tungsten analogues can exhibit higher catalytic activity, a phenomenon also observed in some natural enzymes where tungsten replaces molybdenum. acs.org

The general mechanism for these biomimetic OAT reactions involves the transfer of an oxygen atom from an oxygen donor (like dimethyl sulfoxide (B87167), DMSO) to the reduced Mo(IV) center to regenerate the active Mo(VI) dioxo species, or the transfer of an oxygen atom from the Mo(VI) center to an oxygen acceptor (like a phosphine). utu.finih.gov In the catalytic oxidation of triphenylphosphine (B44618) (PPh₃) using DMSO as the oxidant, a Mo(IV) species is formed, which then gets re-oxidized by DMSO. acs.org Detailed kinetic studies have shown that during this re-oxidation, an intermediate dinuclear molybdenum(V) μ-oxo-bridged dimer can form as a resting state before the catalytic cycle is completed. acs.org

Recent advancements have also explored light-driven OAT catalysis using molybdenum complexes. nih.govrsc.org Air-stable molybdenum(VI)-dioxo complexes with chromophoric ligands can mediate photocatalytic OAT under visible light, offering a more sustainable approach compared to purely thermal reactions. nih.govrsc.org

Table 2: Research Highlights in Biomimetic Molybdenum Catalysis Summary of key findings from studies on molybdenum complexes mimicking enzyme functions.

Applications in Materials Science and Engineering

Dye-Sensitized Solar Cells (DSSCs)

4,4'-Dimethyl-2,2'-bipyridyl, the precursor to the 1-oxide variant, is a well-known starting material for the synthesis of organometallic photosensitizer dyes used in dye-sensitized solar cells (DSSCs). ossila.com These ruthenium-based dyes are central to the cell's ability to convert light into electricity. nih.gov

The design of efficient photosensitizers is a cornerstone of DSSC technology. Bipyridine ligands are among the most widely used chelating agents for ruthenium in solar light harvesting applications. nih.gov The synthesis of photosensitizers often involves creating heteroleptic ruthenium complexes, which incorporate different types of ligands to optimize performance. For instance, complexes may include one bipyridyl ligand with anchoring groups (like carboxylic acid) to bind to the semiconductor surface, and another bipyridyl ligand (like 4,4'-dimethyl-2,2'-bipyridyl) modified to enhance other properties such as stability or light absorption. mdpi.com The introduction of the N-oxide group to the bipyridyl structure provides a route to further modify the electronic characteristics of the resulting dye, enhancing the stability and reactivity of the metal center. chemimpex.com

Table 1: Example Photovoltaic Performance of Various Ruthenium-Bipyridine Complex-Based DSSCs

Sensitizer (B1316253) DyeJsc (mA cm⁻²)Voc (V)FF (%)Efficiency (η%)Electrolyte SystemReference
Complex 2a 3.26---[Co(dmbpy)₃]²⁺/³⁺ nih.gov
Complex 2b 1.96---[Co(dmbpy)₃]²⁺/³⁺ nih.gov
Z907 (benchmark) 4.86--1.33[Co(dmbpy)₃]²⁺/³⁺ nih.gov
Complex 10 3.792--1.410I⁻/I₃⁻ researchgate.net
Complex 9 1.602--0.460I⁻/I₃⁻ researchgate.net

This table presents data for illustrative ruthenium-bipyridine complexes to demonstrate how ligand modifications affect DSSC performance. Data for the specific 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide complex was not available in the search results.

The efficiency of a DSSC is critically dependent on the charge transfer dynamics at its interfaces. rsc.org After a dye molecule absorbs a photon and enters an excited state, it must rapidly inject an electron into the conduction band of the semiconductor, typically titanium dioxide (TiO2). nih.gov This process is often complex, with experiments showing multi-exponential electron injection kinetics, which suggests that interfacial heterogeneity in dye binding, conformation, and solvation plays a significant role. rsc.org The use of 4,4'-dimethyl-2,2'-bipyridyl in sensitizer dyes has been shown to improve the charge transfer dynamics at the TiO2–dye interface. ossila.com

Once the dye is oxidized, it must be regenerated by a redox mediator in the electrolyte to complete the circuit. nih.gov This involves the transport of a "hole" from the dye to the electrolyte. The rate of this regeneration must be significantly faster than the rate of charge recombination, where the injected electron in the TiO2 recombines with the oxidized dye. nih.gov The design of the dye and the choice of redox mediator are crucial for optimizing these competing kinetic processes. nih.gov

Electrochemiluminescence (ECL) Materials

The compound 4,4'-dimethyl-2,2'-bipyridyl is also utilized in the fabrication of materials for electrochemiluminescence (ECL). ossila.com ECL is a process where light is produced from electrochemical reactions. Ruthenium(II) bipyridyl complexes are well-known for their ECL properties. researchgate.net In this context, 4,4'-dimethyl-2,2'-bipyridyl and its derivatives can be incorporated as α-diimine ligands into these complexes. ossila.com The electron-donating nature of the methyl groups on the bipyridyl ligand enhances the ECL intensity of the material. ossila.com Research has demonstrated the development of polypyrrole films functionalized with ruthenium complexes containing a 4'-methyl-2,2'-bipyridyl moiety, specifically designed to confer luminescent and ECL properties to the polymer skeleton. researchgate.netresearchgate.net

Organic Electronics and Photonic Devices

Beyond solar cells and ECL, ligands such as this compound are fundamental building blocks for creating functional materials used in a broader range of organic electronics and photonic devices. chemimpex.com These applications leverage the tunable optical and electronic properties that arise from coordinating these ligands with metal centers.

Photonic devices manipulate light and represent a rapidly advancing field. westlake.edu.cn Innovations include the development of flexible photonic devices, such as waveguides and resonators, built on polymer substrates using high-refractive-index materials like chalcogenide glass. westlake.edu.cn Another frontier is the creation of photonic devices composed entirely of 2D materials, which offer unique properties due to their high refractive indices and strong light-matter interactions. nih.gov Furthermore, materials based on complex organic molecules are being explored for applications like all-photonic logic gates, where photoswitching compounds are embedded in thin films to perform computational functions using only light. rsc.org The synthesis of the advanced molecules and metal-organic frameworks required for these devices often relies on versatile ligands like the bipyridine family to achieve the desired functionality.

Supramolecular Assemblies and Frameworks

The unique electronic and structural characteristics of this compound make it a valuable ligand in the construction of complex supramolecular assemblies and frameworks. Its ability to coordinate with metal ions through both its nitrogen and oxygen atoms allows for the formation of diverse and functional materials.

Metal-Organic Frameworks (MOFs) and their Functionalization

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as a primary linker is not extensively documented in dedicated studies, the broader class of bipyridyl ligands, including its non-oxidized counterpart, 4,4'-dimethyl-2,2'-bipyridyl, is widely employed in the creation of MOFs. These frameworks are of significant interest due to their high porosity and potential applications in gas storage and separation.

Research on related compounds demonstrates the utility of bipyridyl derivatives in MOF synthesis. For instance, five new metal-organic frameworks based on Mn(II) and 2,2′-bithiophen-5,5′-dicarboxylate have been synthesized with various chelating N-donor ligands, including 4,4′-dimethyl-2,2′-bipyridyl. ub.edunih.gov The study highlighted how the bulkiness of the bipyridyl ligand influences the dimensionality and structure of the resulting coordination polymer. ub.edunih.gov In one of the synthesized 3D coordination polymers, significant CO2/N2 and CO2/CO selectivity was observed, indicating its potential for gas separation applications. ub.edunih.gov

Furthermore, two new pillared-layer MOFs constructed with Co(II), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine have been synthesized under different solvothermal conditions. researchgate.net One of these frameworks exhibited a Brunauer–Emmett–Teller (BET) surface area of 596 m² g⁻¹ and showed an excess hydrogen uptake of 1.1 wt% at 15 bar, demonstrating its potential for hydrogen storage. researchgate.net

The functionalization of MOFs with ligands like this compound can be a strategic approach to introduce or enhance specific properties of the material. The N-oxide group, in particular, can offer a distinct coordination site and influence the electronic properties of the framework. While specific examples for the 1-oxide are scarce, the principle is well-established with related bipyridine ligands.

Coordination Polymers and their Electrical, Magnetic, and Luminescent Properties

Coordination polymers constructed from bipyridine-based ligands and metal ions have been a subject of intense research due to their interesting structural diversity and functional properties. The incorporation of this compound and its analogues into these polymers can lead to materials with unique electrical, magnetic, and luminescent characteristics.

Luminescent Properties:

Coordination polymers based on bipyridine N-oxide ligands have shown significant promise as luminescent materials. For example, a series of coordination polymers with the general formula [PbX2(bp4mo)] (where bp4mo is 4,4′-bipyridine N-oxide) exhibit strong phosphorescence. nih.gov These compounds display a broad emission band around 600 nm with long lifetimes, indicating their potential for applications in lighting and displays. nih.gov The quantum yields of these materials can be tuned by changing the halide (X = Cl, Br, I), with an increase in quantum yield observed from 6% for the chloride to 28% for the iodide, which is attributed to an enhanced intersystem crossing efficiency. nih.gov

CompoundEmission Maximum (nm)Quantum Yield (%)Lifetime (µs)
[PbCl2(bp4mo)]~6006250
[PbBr2(bp4mo)]~600-250
[PbI2(bp4mo)]~6002840
[Pb(NO3)2(bp4mo)]~600341.5 and 700

Magnetic Properties:

In a series of Mn(II)-based MOFs with bipyridyl derivatives, including 4,4'-dimethyl-2,2'-bipyridyl, the magnetic properties were investigated. nih.gov These compounds were found to be paramagnetic, which is consistent with their crystal structures. nih.gov

Electrical Properties:

The electrical properties of coordination polymers are an emerging area of research. The conductivity of these materials can be influenced by the structure of the polymer and the nature of the metal-ligand interactions. The extended π-system of the bipyridyl ligand can facilitate charge transport, and the presence of the N-oxide group can modulate the electronic properties. While specific electrical property data for coordination polymers of this compound are limited, the general versatility of this class of compounds in electrochemical applications, such as in the development of sensors, has been noted. acs.org

2D Self-Assembled Nanopatterns on Surfaces (e.g., HOPG)

The self-assembly of molecules on solid surfaces to form ordered two-dimensional (2D) nanopatterns is a powerful bottom-up approach for creating functional nanostructures. Highly Oriented Pyrolytic Graphite (B72142) (HOPG) is a common substrate for such studies due to its atomically flat surface.

Functionalized 4,4'-bipyridines have been shown to form well-ordered 2D self-assembled patterns on HOPG. chemicalbook.comacs.org The introduction of alkyl or ether chains onto the bipyridine skeleton is crucial for promoting physisorption and organization on the surface. chemicalbook.comacs.org Scanning tunneling microscopy (STM) studies have revealed that the resulting supramolecular patterns are primarily dictated by the nature and position of these substituents. chemicalbook.comacs.org

While there are no specific studies on the self-assembly of this compound on HOPG, the principles derived from studies of related functionalized bipyridines are applicable. The methyl groups and the N-oxide functional group would play a significant role in the intermolecular interactions and the interaction with the graphite surface, influencing the final 2D pattern. The N-oxide group, with its polar nature, could introduce specific interactions that could be exploited to control the assembly.


Biological and Medicinal Research Applications

Metal-Based Therapeutics and Drug Development

The unique electronic and structural properties of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide and its related bipyridine ligands make them ideal scaffolds for the design of novel metallodrugs. The introduction of a metal center can confer potent biological activity, often through mechanisms distinct from traditional organic drugs.

Anticancer Agents (e.g., Platinum and Copper-based Casiopeinas)

Metal complexes containing 4,4'-dimethyl-2,2'-bipyridine (B75555) have shown considerable promise as anticancer agents. Platinum(II) complexes incorporating this ligand have demonstrated significant cytotoxicity against various cancer cell lines. researchgate.net For instance, platinum complexes with 4,4'-dimethyl-2,2'-bipyridine (44Me2bpy) as the polyaromatic ligand and 1,2-diaminocyclohexane as the ancillary ligand have been found to be highly potent, with IC50 values in the sub-micromolar range, surpassing the efficacy of established drugs like cisplatin, oxaliplatin, and carboplatin (B1684641) in certain cell lines. researchgate.net

A notable family of copper-based anticancer compounds, known as Casiopeinas®, also utilizes bipyridine ligands. nih.gov One of the members of this family, Casiopeina III-ia, is chemically identified as [Cu(4,4'-dimethyl-2,2'-bipyridine)(acetylacetonate)]NO₃ and has advanced to clinical trials. mdpi.com These copper complexes are recognized for their antiproliferative and antineoplastic activities. researchgate.net

A primary mechanism by which these metal complexes exert their anticancer effects is through interaction with DNA. The planar aromatic structure of the bipyridyl ligand allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netnih.gov This non-covalent interaction leads to the stabilization of the DNA structure, which can interfere with essential cellular processes like replication and transcription. nih.gov

Studies on platinum(II) complexes with bipyridyl ligands and thiourea (B124793) have shown that the binding affinity to DNA is significant, leading to an increase in the melting temperature and viscosity of DNA, which are characteristic features of intercalation. nih.gov The intercalation is primarily driven by the stacking of the bipyridyl moiety with the DNA base pairs. nih.gov Similarly, molecular dynamics simulations of copper-based Casiopeinas have shown that some of these complexes can spontaneously cause a base pair to flip open, allowing the complex to move into the resulting cavity, leading to a stable intercalated state. nih.govscispace.com

In addition to intercalation, some metal complexes of bipyridine ligands can induce DNA cleavage. This can occur through two main pathways: hydrolytic and oxidative cleavage. Hydrolytic cleavage involves the breaking of the phosphodiester bonds in the DNA backbone. chemrxiv.org Oxidative cleavage, on the other hand, is often mediated by reactive oxygen species (ROS) generated by the metal complex. researchgate.net

Copper complexes, in particular, are known to facilitate DNA cleavage. researchgate.net The redox activity of the copper center can lead to the production of ROS, which can then damage the DNA strands. researchgate.net Studies on ternary copper(II) complexes have demonstrated their ability to cleave supercoiled plasmid DNA, often enhanced by the presence of an oxidizing agent like hydrogen peroxide. researchgate.net The specific mechanism of cleavage, whether hydrolytic or oxidative, can be influenced by the nature of the ligands surrounding the metal center. strem.com For instance, some copper complexes with piperazine-based ligands have been shown to induce DNA cleavage through either an oxidative or a hydrolytic pathway, depending on the substituents on the ligand. strem.comnih.gov

Regulation of Insulin (B600854) and Lipid Metabolism (e.g., Vanadium complexes for Diabetes Treatment)

Vanadium complexes incorporating 4,4'-dimethyl-2,2'-bipyridine have emerged as potential therapeutic agents for the management of diabetes and related metabolic disorders. researchgate.net Vanadium itself is known to have insulin-mimetic and insulin-enhancing effects. researchgate.netnih.gov Organic complexes of vanadium are being explored to improve bioavailability and reduce the toxicity associated with inorganic vanadium salts. researchgate.net

A study investigating the effects of bis(4,4′-dimethyl-2,2′-bipyridine)oxidovanadium(IV) sulfate (B86663) dihydrate in rats fed a high-fat diet showed a significant impact on lipid metabolism. researchgate.netnih.gov This suggests that such complexes could be important in regulating lipid levels, a key concern in diabetes management. researchgate.netnih.gov The mechanism of action of these vanadium complexes is believed to involve the inhibition of protein tyrosine phosphatase-1B (PTP-1B), an enzyme that plays a crucial role in insulin signaling pathways. researchgate.netnih.gov By inhibiting PTP-1B, these complexes can enhance the sensitivity of cells to insulin. researchgate.net

Vanadium Complex InvestigatedKey FindingPotential Implication
bis(4,4′-dimethyl-2,2′-bipyridine)oxidovanadium(IV) sulfate dihydrateSignificant effect on lipid parameters in rats on a high-fat diet. researchgate.netnih.govPotential for regulating lipid metabolism in the context of diabetes. researchgate.net

Antimicrobial and Antifungal Activity

Metal complexes of bipyridine derivatives, including those with 4,4'-dimethyl-2,2'-bipyridine, have demonstrated notable antimicrobial and antifungal properties. nih.govnih.gov The chelation of the metal ion by the bipyridine ligand often results in a complex with enhanced biological activity compared to the free ligand. nih.gov This increased efficacy is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. nih.gov

Once inside the cell, the metal complex can interfere with various cellular processes. For example, they can disrupt enzyme production and function. nih.gov Zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate have shown moderate activity against Candida strains and have been observed to inhibit biofilm formation. mdpi.com Similarly, dinuclear ruthenium(II) complexes linked by a bis[4(4′-methyl-2,2′-bipyridyl)]-1,n-alkane ligand have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The broad-spectrum activity of these metal complexes makes them promising candidates for the development of new antimicrobial and antifungal drugs, especially in the face of growing resistance to existing treatments. nih.govnih.gov

Interaction with Biomolecules and Cellular Pathways

The biological effects of metal complexes of this compound are intrinsically linked to their interactions with various biomolecules and their influence on cellular pathways. Understanding these interactions is crucial for the rational design of more effective and selective therapeutic agents.

The journey of a metallodrug to its intracellular target begins with its transport across the cell membrane. Metal complexes can enter cells through several mechanisms, including passive diffusion, facilitated diffusion, active transport, and endocytosis. researchgate.netrsc.orgbmmj.org The specific pathway is often influenced by the physicochemical properties of the complex, such as its size, charge, and lipophilicity. researchgate.net For instance, more lipophilic complexes may favor passive diffusion across the lipid bilayer of the cell membrane. researchgate.net

Once inside the cell, these complexes can interact with a variety of biomolecules. As discussed previously, DNA is a primary target for many anticancer metal complexes. researchgate.net Beyond DNA, these complexes can also bind to proteins, such as enzymes and transport proteins. chemrxiv.orgnih.gov The interaction with serum albumin, the most abundant protein in blood plasma, is particularly important as it can affect the transport, distribution, and bioavailability of the drug. nih.govnih.gov Studies have shown that metal complexes can bind to human serum albumin (HSA), and the nature of this interaction can influence the drug's pharmacokinetic profile. nih.gov

The cellular pathways affected by these complexes are diverse. In cancer cells, they can induce apoptosis (programmed cell death) through various signaling cascades, often initiated by DNA damage or mitochondrial dysfunction. nih.gov In the context of diabetes, vanadium complexes can modulate the insulin signaling pathway by inhibiting key enzymes like PTP1B. researchgate.netnih.gov The ability of these complexes to generate reactive oxygen species can also trigger oxidative stress, which can lead to cell death in cancer cells but may also be a factor in the toxicity of some compounds. researchgate.net

Compound/ComplexBiological Target/Pathway
Platinum(II) complexes with 4,4'-dimethyl-2,2'-bipyridineDNA (intercalation, cleavage), induces apoptosis researchgate.netresearchgate.netnih.gov
Copper(II) Casiopeinas with 4,4'-dimethyl-2,2'-bipyridineDNA (intercalation, cleavage), generation of ROS nih.govmdpi.comresearchgate.net
Vanadium(IV) complexes with 4,4'-dimethyl-2,2'-bipyridineProtein Tyrosine Phosphatase-1B (PTP-1B) researchgate.netnih.gov
Zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylateCandida species (inhibits biofilm formation) mdpi.com
Dinuclear Ruthenium(II) complexes with bis[4(4′-methyl-2,2′-bipyridyl)]-1,n-alkaneMethicillin-resistant Staphylococcus aureus (MRSA) nih.gov

Modulation of Cell Signaling and Gene Expression

The process of N-oxidation in heterocyclic compounds can significantly alter their biological activity. For example, N-oxidation can influence the expression of toxicity in halogenated pyridines. nih.gov In some cases, N-oxide metabolites of certain pyridylmethylpiperazine and -piperidine derivatives have shown pharmacological profiles similar to their parent compounds, acting as active metabolites or prodrugs. google.com This suggests that the N-oxide group on the bipyridine scaffold could play a critical role in the biological activity of its metal complexes, potentially by altering their metabolic stability, cellular uptake, or interaction with target molecules.

Furthermore, research on histone deacetylases (HDACs), key enzymes in gene expression regulation, has shown that they can modulate chromatin architecture and transcriptional activity. nih.gov While a direct link to this compound is not established, the study of how small molecules influence such fundamental cellular processes is a major focus of medicinal chemistry.

Enzyme Inhibition and Activation Mechanisms

The interaction of metal complexes with enzymes is a critical area of medicinal research. Vanadium compounds, for example, are known to have insulin-mimetic properties and can influence lipid metabolism. nih.gov A study investigating organic vanadium complexes, including bis(4,4'-dimethyl-2,2'-bipyridine)oxidovanadium(IV) sulfate dihydrate, demonstrated a significant effect on lipid parameters in rats fed a high-fat diet. nih.gov This suggests a potential role for such complexes in the regulation of metabolic enzymes. Vanadium itself is known to be a potent inhibitor of various phosphatases and ATPases. sigmaaldrich.com

Copper complexes have also been studied for their enzyme-inhibiting properties. Binuclear copper complexes have demonstrated inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net The inhibition of these enzymes can have significant implications for drug-drug interactions.

The introduction of an N-oxide group can significantly impact the inhibitory activity and selectivity of a compound. For example, the N-oxide of a biphenyl (B1667301) derivative showed increased inhibitory activity and selectivity for Factor Xa, a key enzyme in the coagulation cascade. nih.gov This highlights the potential of the N-oxide motif to fine-tune the enzymatic interactions of bipyridine-based metal complexes.

Binding Studies with DNA and Proteins (e.g., Bovine Serum Albumin)

The interaction of small molecules with DNA and proteins is a cornerstone of drug development. Metal complexes containing bipyridine ligands have been extensively studied for their ability to bind to these biomolecules.

DNA Binding:

Ruthenium complexes, in particular, have been a major focus of DNA binding studies. acs.org The mode of binding can vary, including intercalation, groove binding, and electrostatic interactions. nih.govnih.gov These interactions can lead to changes in DNA conformation and, in some cases, DNA cleavage, which is a mechanism of action for some anticancer drugs. acs.org For instance, ruthenium(II) polypyridyl complexes have been shown to bind to DNA, with their binding affinity influenced by the nature of the ancillary ligands. researchgate.net

Vanadium complexes with bipyridine ligands have also been shown to interact strongly with DNA, in some cases leading to its degradation. nih.gov The binding of zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate to calf thymus DNA (ct-DNA) has been confirmed, although the interaction is considered to be non-intercalative. mdpi.com

Table 1: DNA Binding Characteristics of Selected Bipyridine-Containing Metal Complexes

Complex Type DNA Binding Mode Observed Effects Reference
Ruthenium(II) Polypyridyl Intercalation, Groove Binding DNA conformational changes, potential for photocleavage acs.orgresearchgate.net
Oxo-bridged Vanadium(III) bipyridine Strong, unclear (intercalation, groove, electrostatic, or covalent) DNA degradation nih.gov

Protein Binding (Bovine Serum Albumin):

Bovine Serum Albumin (BSA) is a model protein often used to study the binding of potential drug candidates, providing insights into their distribution and metabolism in the body. mdpi.comchemrxiv.org The interaction of various metal complexes with BSA has been investigated.

For example, the binding of dinuclear palladium(II) complexes with pyridine-based bridging ligands to BSA has been studied using fluorescence spectrometry. chemrxiv.org Similarly, the interaction of μ2-oxido bridged divanadium(V) complexes with BSA has been evaluated, revealing a static quenching mechanism. mdpi.com Zinc(II) complexes containing dimethyl 2,2′-bipyridine-4,5-dicarboxylate have also been shown to bind to BSA. mdpi.com

Table 2: Bovine Serum Albumin (BSA) Binding Parameters for Selected Metal Complexes

Complex Type Binding Characteristics Method of Study Reference
μ2-oxido bridged divanadium(V) complexes Static quenching mechanism Fluorescence quenching mdpi.com
Dinuclear palladium(II) complexes Binding confirmed Fluorescence spectrometry chemrxiv.org

Biochemical Assays and Probes in Biological Systems

The unique photophysical properties of metal complexes, particularly those containing lanthanides, have led to their development as luminescent probes for biological systems. acs.orgnih.gov Lanthanide complexes with bipyridine-based ligands can exhibit long-lived luminescence, large Stokes shifts, and sharp emission bands, making them ideal for use in various biochemical assays. acs.orgnih.gov

These probes have applications in:

Anion Detection: Luminescent lanthanide complexes of a bis-bipyridine-phosphine-oxide ligand have been developed as tools for anion detection. acs.org

Immunoassays: Lanthanide chelates are used in time-resolved fluorescence immunoassays. chemscene.com

DNA Hybridization Assays: These probes can be used to detect specific DNA sequences. chemscene.com

Cellular Imaging: The luminescence of these complexes can be exploited for imaging biological processes within cells. chemscene.com

The development of fluorescent probes often involves modifying the ligands to enhance their photophysical properties. The N-oxide group in this compound can influence the electronic properties of the ligand, which in turn can affect the luminescence of the resulting metal complex. nih.gov Coordination polymers based on Zn(II) and 4,4'-bipyridine (B149096) have been shown to exhibit fluorescence, which can be used for sensing applications. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide, providing detailed information at the atomic level.

Structural Elucidation and Purity Assessment (¹H, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure and evaluating the purity of this compound. While specific, publicly available spectral data for the 1-oxide derivative is limited, analysis of the parent compound, 4,4'-Dimethyl-2,2'-bipyridine (B75555), provides a foundational understanding of the expected chemical shifts and splitting patterns.

For 4,4'-Dimethyl-2,2'-bipyridine, the ¹H NMR spectrum in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the methyl protons and the aromatic protons on the bipyridyl rings. The methyl protons appear as a sharp singlet, while the aromatic protons give rise to a more complex pattern of doublets and triplets, characteristic of the substituted pyridine (B92270) rings.

The ¹³C NMR spectrum of the parent compound complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the methyl carbons and the distinct carbons of the pyridine rings.

Upon N-oxidation, shifts in the positions of these NMR signals are expected, particularly for the protons and carbons on the pyridine ring bearing the N-oxide functional group. The introduction of the oxygen atom alters the electron density distribution within the ring, leading to downfield shifts for the adjacent protons and carbons. The precise chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of this compound serve as a definitive fingerprint for its structural confirmation and are crucial for assessing the presence of any impurities. Commercial suppliers of this compound confirm that its structure is verified by NMR, though the detailed spectral data is not always publicly disclosed.

Table 1: Representative ¹H NMR Data for 4,4'-Dimethyl-2,2'-bipyridine

Proton Chemical Shift (ppm) Multiplicity
Methyl (CH₃)~2.4Singlet
Aromatic~7.1 - 8.5Multiplet

Table 2: Representative ¹³C NMR Data for 4,4'-Dimethyl-2,2'-bipyridine

Carbon Chemical Shift (ppm)
Methyl (CH₃)~21
Aromatic~121 - 156

Dynamic NMR for Activation Barrier Determination

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes and other dynamic processes in molecules. In principle, DNMR could be employed to study restricted rotation around the C-C bond connecting the two pyridine rings in this compound. By monitoring the temperature-dependent changes in the NMR lineshapes, it would be possible to determine the activation energy barrier for this rotational process. However, to date, no specific dynamic NMR studies have been reported in the scientific literature for this compound.

Chiroptical Studies (e.g., Circular Dichroism for Enantiomeric Purity)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for the analysis of chiral molecules, providing information about their absolute configuration and enantiomeric purity. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Consequently, it does not exhibit optical activity, and chiroptical methods like CD spectroscopy are not applicable for its analysis.

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques provide unparalleled insights into the three-dimensional structure of crystalline solids, revealing precise details about molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular and crystal structure of a compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, SC-XRD reveals the arrangement of molecules within the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Powder X-ray Diffraction (XRPD) for Crystalline Compounds

Powder X-ray diffraction (XRPD) is a valuable technique for the characterization of crystalline materials. It is primarily used for phase identification by comparing the experimental diffraction pattern to a database of known patterns. XRPD can also be used to assess the crystallinity of a sample, determine unit cell parameters, and study polymorphism.

Analysis of Bond Lengths and Geometrical Parameters in Complexes

Detailed crystallographic studies providing specific bond lengths and geometrical parameters for complexes containing the this compound ligand are not available in the provided search results. In coordination chemistry, the introduction of the N-oxide functional group creates a new potential coordination site (the oxygen atom) in addition to the remaining pyridine nitrogen. This allows the ligand to act as a monodentate, bidentate, or bridging ligand.

Electronic and Vibrational Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Binding Interactions

Specific UV-Visible spectroscopic data for complexes of this compound were not found in the search results. For the related non-oxidized ligand, 4,4'-dimethyl-2,2'-bipyridine (dmbpy), its complexes with transition metals like Cobalt (Co), Nickel (Ni), Zinc (Zn), and Copper (Cu) exhibit typical metal-to-ligand charge transfer (MLCT) absorption bands between 301 and 306 nm. Upon complexation, the intraligand π→π* transitions show a slight red shift compared to the free dmbpy ligand. Ruthenium(II) complexes with dmbpy also show characteristic MLCT bands in the visible region.

For a complex with this compound, one would expect to observe intraligand transitions (π→π* and n→π*) characteristic of the substituted bipyridine N-oxide ring system. Upon coordination to a metal center, the appearance of new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions would be anticipated. The energy of these bands provides insight into the nature of the metal-ligand interaction and the electronic properties of the resulting complex.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Analysis

While specific IR spectra for complexes of this compound are not detailed in the search results, the technique is crucial for confirming coordination. The most diagnostic feature of an N-oxide ligand is the N-O stretching vibration (ν(N-O)). In the free ligand, this band typically appears in the 1200-1300 cm⁻¹ region. Upon coordination of the oxygen atom to a metal center, the N-O bond is weakened, causing a characteristic shift of the ν(N-O) band to a lower frequency (wavenumber). The magnitude of this shift is indicative of the strength of the Metal-Oxygen bond.

For comparison, in complexes of the non-oxidized ligand, 4,4'-dimethyl-2,2'-bipyridine, characteristic vibrations for C=C and C=N bonds of the aromatic rings are observed between 1617 and 1556 cm⁻¹, and bands for the methyl groups are also identifiable. The presence of methyl substituents in tungsten-cyanido complexes with 4,4'-Mebpy causes changes in the IR spectra at around 830 and 1250 cm⁻¹.

Spectroelectrochemistry for Redox-Induced Spectral Changes

Spectroelectrochemistry is a powerful technique for studying the electronic structure of redox-active molecules. While no studies were found that specifically employ this compound, research on related ruthenium(II) bipyridyl complexes demonstrates the methodology. In these systems, ligand-localized reductions can be monitored by UV-Vis-NIR and IR spectroscopy.

For example, in ruthenium(II) complexes with 4,4′-dicyano-5,5′-dimethyl-2,2′-bipyridine, the reduction of a ligand results in significant changes in the electronic and vibrational spectra. The appearance of new bands in the NIR region is characteristic of the formation of ligand radical anions. Similarly, the C≡N stretching frequency in the IR spectrum shifts dramatically upon reduction, acting as a sensitive marker for the ligand's redox state. A spectroelectrochemical study of a complex containing this compound would likely reveal new absorption features in the UV-Vis-NIR spectrum upon reduction or oxidation, corresponding to the formation of radical species or changes in the metal's oxidation state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is exclusively used for studying species with unpaired electrons. No EPR studies were specifically identified for paramagnetic complexes of this compound in the search results.

Generally, if this ligand were coordinated to a paramagnetic metal ion such as Cu(II), Mn(II), or a reduced or oxidized complex with an unpaired electron (e.g., a Ru(III) complex or a ligand-radical), EPR spectroscopy would provide valuable information. The technique can determine the g-values and hyperfine coupling constants, which give insight into the electronic environment of the unpaired electron, its localization (on the metal or ligand), and the nature of the metal-ligand bonding. Studies on other bipyridine complexes have successfully used EPR to characterize their electronic and geometric structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for confirming the molecular weight and structural integrity of compounds. The molecular weight of this compound is 200.24 g/mol , corresponding to the chemical formula C₁₂H₁₂N₂O.

While mass spectra of its metal complexes were not found, common fragmentation pathways for pyridine N-oxides under electron impact include the loss of an oxygen atom ([M-16]) and the loss of a hydroxyl radical ([M-17]). For coordination complexes analyzed by soft ionization techniques like electrospray ionization (ESI-MS), the spectrum would be expected to show a parent ion peak corresponding to the intact cationic or anionic complex, [M+L]ⁿ⁺ or [M-L]ⁿ⁻, allowing for the confirmation of the complex's composition. Fragmentation in the mass spectrometer could involve the loss of neutral ligands, providing information about the stability of the coordination bonds.

Surface Characterization Techniques (e.g., Scanning Tunneling Microscopy, X-ray Photoelectron Spectroscopy)

The surface properties of this compound, including its molecular arrangement on substrates and its elemental composition at the surface, can be investigated using advanced surface-sensitive techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). These methods provide critical insights into the interfacial behavior and electronic properties of the compound, which are essential for its application in areas like catalysis and materials science.

Scanning Tunneling Microscopy (STM)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org XPS is particularly useful for analyzing the surface of a sample. When applied to this compound, XPS can confirm the presence of carbon, nitrogen, and oxygen and provide information about their chemical environments.

The N 1s region of the XPS spectrum is especially informative. For bipyridine N-oxides, two distinct nitrogen environments are expected: the unoxidized pyridinic nitrogen and the oxidized N-oxide nitrogen. The N-oxide nitrogen typically appears at a higher binding energy due to the electron-withdrawing effect of the oxygen atom. For a related compound, 2,2'-bipyridyl-N-oxide, the contribution of the oxidized nitrogen has been observed at a binding energy of 403.6 eV. researchgate.netrsc.org In general, pyridinic nitrogen gives a signal around 398.8 eV, while oxidized nitrogen functionalities can appear at higher binding energies, around 403.0 eV. acs.org

The C 1s spectrum would show contributions from the different types of carbon atoms in the molecule, such as those in the pyridine rings and the methyl groups. The O 1s spectrum would provide information about the oxygen atom in the N-oxide group.

A summary of expected XPS binding energies for the core levels in this compound, based on data from related compounds, is presented in the table below.

Element Core Level Functional Group Expected Binding Energy (eV)
NitrogenN 1sPyridinic Nitrogen~399
NitrogenN 1sN-Oxide~403 - 404
CarbonC 1sC-C, C-H (aromatic)~284 - 285
CarbonC 1sC-N~285 - 286
OxygenO 1sN-Oxide~531 - 533

Note: The binding energy values are approximate and can vary depending on the chemical environment and instrumental factors.

Detailed analysis of the peak shapes and shifts in the XPS spectra can provide further insights into the electronic structure and intermolecular interactions of this compound at the surface. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of this size and complexity. cuny.edu It is extensively used to predict a wide range of molecular properties.

Geometry optimization using DFT allows for the determination of the lowest energy three-dimensional structure of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide. Functionals like B3LYP or those from the Minnesota family (e.g., M06-2X) are often paired with basis sets such as 6-31G* or 6-311G+(d,p) to perform these calculations. cuny.edunih.gov The process involves finding a stationary point on the potential energy surface, which corresponds to the equilibrium geometry. For the related 4,4'-dimethyl-2,2'-bipyridinium cation, crystallographic data shows an essentially planar structure, providing an experimental benchmark for computational models. nih.gov

The introduction of the N-oxide group significantly alters the electronic distribution compared to the parent 4,4'-Dimethyl-2,2'-bipyridine (B75555). The N-O bond introduces a dipole and modifies the aromatic system. Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis can quantify charge distribution, revealing the partial negative charge on the oxygen atom and the corresponding positive charge on the nitrogen. This analysis also provides insights into the hybridization of atoms and the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the molecule's reactivity and spectroscopic behavior. researchgate.netscispace.com

Table 1: Typical DFT Functionals and Basis Sets for Geometry Optimization

Functional Basis Set Common Application
B3LYP 6-31G(d) Standard geometry and electronic structure calculations.
M06-2X 6-311+G(d,p) Good for non-covalent interactions and thermochemistry. cuny.edu

This table represents common combinations used in computational chemistry for molecules of this type.

DFT calculations are instrumental in predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be computed. These frequencies correspond to the peaks observed in an experimental IR spectrum. Comparing the calculated spectrum of this compound with that of its parent compound, 4,4'-Dimethyl-2,2'-bipyridine, allows for the clear identification of the N-O stretching mode, a characteristic vibrational signature. nist.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For the target N-oxide, TD-DFT can elucidate the nature of these transitions, identifying them as π→π* or n→π* transitions involving the bipyridyl system and the N-oxide group. nih.gov

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its role as a ligand in catalytic cycles or its own synthetic and decomposition pathways. chemimpex.comjiaolei.group Computational elucidation involves identifying all relevant species, including reactants, intermediates, transition states, and products.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy pathway of a reaction. Locating the TS is critical for calculating the activation energy barrier, which determines the reaction rate. youtube.com Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find an initial guess for the TS geometry, which is then fully optimized. youtube.com Frequency calculations must be performed on a suspected TS structure to confirm its identity; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com For reactions involving bipyridine derivatives, DFT studies have successfully identified crucial radical intermediates and transition states, providing deep mechanistic insights. jiaolei.group

When this compound acts as a ligand in transition metal complexes, the resulting species can often exist in different spin states (e.g., high-spin vs. low-spin). DFT calculations can predict the relative energies of these states, thereby determining the ground spin state of the complex. This is particularly relevant for understanding the magnetic properties of such materials. rsc.org

Furthermore, in complexes involving heavy elements, spin-orbit coupling can become significant. While standard DFT calculations are often non-relativistic, incorporating spin-orbit coupling effects is necessary for accurately predicting properties like zero-field splitting in electron paramagnetic resonance (EPR) spectroscopy. In studies of related radical anions of bipyridine derivatives, DFT combined with EPR spectroscopy has been used to map the spin density, revealing how the unpaired electron is distributed across the molecule. nih.govrsc.org This approach can pinpoint whether the spin is localized on the ligand or the metal center. nih.gov

The ability to accurately predict redox potentials is crucial for applications in electrochemistry, such as in sensors or redox flow batteries. chemimpex.comnih.gov DFT can be used to calculate the standard reduction potentials of a molecule. A common approach involves calculating the Gibbs free energy change for the reduction or oxidation reaction. researchgate.net These calculated potentials can be correlated with experimental values obtained from techniques like cyclic voltammetry. For bipyridine derivatives, DFT calculations have been shown to provide reliable predictions of redox potentials. researchgate.net

The concept of a "non-innocent" ligand is central to the chemistry of this compound. A non-innocent ligand can be oxidized or reduced, meaning that the redox activity of a metal complex may not be centered on the metal but on the ligand itself. mdpi.com DFT calculations are essential for determining the locus of redox processes. By analyzing the molecular orbitals and spin densities of the oxidized or reduced forms of a complex, it is possible to determine whether the electron has been added to or removed from a metal-centered orbital or a ligand-based orbital. rsc.orgmdpi.com

Table 2: Computational Approaches for Redox Analysis

Property Computational Method Key Output
Redox Potential ΔG calculation via DFT Prediction of reduction/oxidation voltages. researchgate.netaps.org
Electron Localization HOMO/LUMO analysis Identification of orbitals involved in redox process. nih.gov
Spin Density Unrestricted DFT (UDFT) Mapping of unpaired electron distribution in radical species. rsc.org

This table summarizes key computational methods used to investigate the electrochemical behavior of molecules and their metal complexes.

Ab Initio and Multireference Methods (e.g., RHF, MP2, CASSCF, NEVPT2)

While DFT is a workhorse, certain chemical problems require more computationally intensive ab initio ("from first principles") methods.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2): The Restricted Hartree-Fock (RHF) method is the simplest ab initio approach, but it neglects electron correlation. MP2 is one of the most basic methods to include electron correlation and is often used for benchmarking or when DFT is inadequate. These methods have been used to study properties like N-O bond dissociation enthalpies in pyridine (B92270) N-oxides and to parameterize force fields for molecular dynamics simulations of N-oxides. nih.govpsu.edu

Multireference Methods (CASSCF, NEVPT2): For systems with significant static (or strong) correlation, such as in the description of bond breaking, certain excited states, or diradical species, single-reference methods like HF and DFT can fail. In these cases, multireference methods are necessary. Complete Active Space Self-Consistent Field (CASSCF) provides a qualitatively correct description by allowing electrons to occupy a set of "active" orbitals in all possible ways. The energies can be further refined using methods like N-level Electron Valence State Perturbation Theory (NEVPT2). For this compound, these methods would be essential for accurately modeling photochemical reactions or the electronic structure of its more complex, electronically challenging transition metal complexes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Generally, MD simulations for a molecule like this compound would involve the following theoretical steps:

Force Field Parameterization: Development of accurate parameters for the molecule to describe its intramolecular (bond lengths, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.

System Setup: Placing the molecule in a simulation box, typically with a solvent (e.g., water), to mimic condensed-phase conditions.

Simulation Production: Running the simulation for a sufficient time to sample the conformational space and observe the dynamic behavior of the molecule.

Analysis: Analyzing the resulting trajectory to understand properties such as structural flexibility, solvent interactions, and potential binding modes with other molecules.

Although general computational studies have been performed on related bipyridine and N-oxide compounds, specific data from MD simulations on this compound, such as conformational changes over time or interaction energies with solvent molecules, are not present in the reviewed literature.

Computational Drug Design and Enzyme Inhibition Studies

The compound this compound is recognized for its role as a versatile ligand in coordination chemistry, which is a foundational aspect of designing metal-based drugs. chemimpex.com Metal complexes, in general, are increasingly being explored as enzyme inhibitors due to their ability to form three-dimensional structures that can selectively bind to enzyme active sites. rsc.org However, specific computational drug design or enzyme inhibition studies focusing on this compound or its metallic complexes are not detailed in the available scientific literature.

The theoretical application of this compound in drug design would likely involve its use as a ligand to form a metal complex. This complex would then be studied in silico for its potential to inhibit a specific enzyme target. The general workflow for such a computational study includes:

Target Identification: Selecting a biologically relevant enzyme.

Molecular Docking: Predicting the preferred binding orientation of the this compound complex within the active site of the target enzyme to form a stable complex.

Binding Affinity Prediction: Using scoring functions to estimate the strength of the interaction between the compound and the enzyme. nih.gov

Lead Optimization: Computationally modifying the structure of the ligand to improve its binding affinity and selectivity for the target enzyme. nih.gov

While there is research on the computational study and enzyme inhibitory kinetics of other heterocyclic compounds, such as substituted thiazolidinones against mushroom tyrosinase, similar detailed investigations for this compound were not found. researchgate.netnih.gov The potential for pyridine N-oxide derivatives to be activated by enzymatic reduction has been noted in a general context, suggesting a possible mechanism for prodrug strategies. acs.org

No specific data, such as binding energies, inhibition constants (Kᵢ), or IC₅₀ values derived from computational studies for this compound against any particular enzyme, could be retrieved from the searched sources. Therefore, a data table of detailed research findings cannot be generated.

Future Research Directions and Emerging Applications

Development of Novel Functionalized Derivatives with Tailored Properties

The future development of 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide hinges on the ability to synthesize new derivatives with precisely controlled properties. The N-oxide group is not merely a coordinating site but also an activatable handle for further chemical modification.

One promising strategy involves using the N-oxide as a precursor for functionalization. For instance, 2,2'-dimethyl-4,4'-bipyridine (B1583449) can be oxidized to its corresponding N-oxide, which then undergoes a Boekelheide rearrangement to introduce hydroxyl groups, yielding 2,2'-di(hydroxymethyl)-4,4'-bipyridine researchgate.net. This method opens an avenue to a variety of derivatives by leveraging the reactivity of the newly introduced alcohol functions researchgate.net. Another advanced approach is the chemoenzymatic synthesis of chiral 2,2'-bipyridines, which can be converted into enantiopure N-oxide and N,N'-dioxide derivatives nih.gov. These chiral N-oxides have shown potential as effective organocatalysts for asymmetric reactions, such as the allylation of aldehydes nih.gov.

Furthermore, research is focused on synthesizing unsymmetrically substituted bipyridine derivatives and related heterocyclic compounds like pyrimidine (B1678525) N-oxides, which are not easily accessible through other methods nih.gov. These synthetic strategies allow for the introduction of a wide range of functional groups, including alkenyl, aryl, and alkynyl moieties, starting from 4,4'-dimethyl-2,2'-bipyridine (B75555) researchgate.net. The ability to create this diverse library of derivatives is crucial for tuning the steric and electronic properties of the resulting metal complexes, which in turn dictates their performance in various applications.

Table 1: Examples of Synthetic Pathways for Functionalized Bipyridine Derivatives This table is interactive. Users can sort data by column.

Starting Material Key Reagent/Reaction Functionalized Product Potential Application Reference
2,2'-Dimethyl-4,4'-bipyridine H₂O₂/AcOH, then Boekelheide Rearrangement 2,2'-Di(hydroxymethyl)-4,4'-bipyridine Precursor for further derivatization researchgate.net
Chiral 2-chloroquinolines Chemoenzymatic synthesis Chiral 2,2'-bipyridine (B1663995) N-oxides Asymmetric organocatalysis nih.gov
β-Ketoenamides Cyclocondensation with hydroxylamine Functionalized pyrimidine N-oxides Heterocyclic building blocks nih.gov

Exploration of New Catalytic Cycles and Energy Conversion Systems

The unique electronic properties of this compound and its derivatives make them highly attractive for catalysis and energy conversion. The N-oxide can modulate the electron density at the metal center, influencing the stability and reactivity of catalytic intermediates.

Moreover, bipyridine N,N'-dioxide derivatives are being explored as organocatalysts for asymmetric reactions, showcasing their potential beyond traditional metal-based catalysis acs.org. In energy conversion, the development of catalysts for the oxygen reduction reaction (ORR) is critical for fuel cells. The strategic substitution on bipyridine ligands has been shown to be pivotal in tuning the catalytic activity of copper complexes for this reaction acs.org. The continued exploration of new metal complexes incorporating this compound is expected to uncover novel catalytic cycles for challenging chemical transformations and more efficient energy conversion pathways.

Advanced Bioconjugation and Targeted Drug Delivery Systems

The development of metal-based therapeutic and diagnostic agents is a rapidly growing field. Bipyridine ligands are central to this research due to their ability to form stable, biologically-relevant metal complexes. Future work will increasingly focus on the bioconjugation of complexes containing this compound to targeting moieties for enhanced efficacy and reduced side effects.

A key research direction is the creation of luminescent probes for bioimaging. For example, ruthenium complexes synthesized from 4,4'-dimethyl-2,2'-bipyridyl can be conjugated to peptides like cyclic RGD, which specifically target integrins that are overexpressed during angiogenesis in tumors ucf.edu. This allows for the fluorescent labeling and imaging of cancer progression ucf.edu. Similarly, luminescent ruthenium(II) units can be attached to siderophores to create sensors that selectively detect specific metal ions like molybdate (B1676688) in biological systems researchgate.net.

The ligand and its derivatives are also being incorporated into potential anticancer drugs. Ruthenium(II) polypyridyl complexes have been shown to bind to DNA through intercalation, making them candidates for development as DNA probes and therapeutic agents researchgate.net. Several ruthenium complexes are already in various stages of clinical trials for cancer therapy, underscoring the therapeutic potential of this class of compounds nih.gov. The ability to conjugate these metal complexes to targeting vectors is a critical step in developing next-generation drug delivery systems that can selectively accumulate in diseased tissue, thereby increasing therapeutic potency and minimizing systemic toxicity beilstein-journals.orgnih.gov.

Integration into Next-Generation Smart Materials

"Smart materials" that respond to external stimuli are at the forefront of materials science. The electroactive and photoluminescent properties of complexes derived from this compound make them ideal building blocks for these advanced materials.

A major application is in the field of chemical sensors. The luminescence of lanthanide complexes containing bipyridine-phosphine-oxide ligands can be dramatically altered by the presence of specific anions, leading to a strong "turn-on" or "turn-off" sensor response nih.gov. This principle is also applied in lanthanide-based metal-organic frameworks (LnMOFs) which can detect a wide range of analytes including cations, small molecules, gases, and temperature changes through luminescence modulation mdpi.com. Solid-state materials are also being explored; for instance, bismuth halide complexes incorporating bipyridine N-oxide ligands have demonstrated photochromic and photoluminescent properties, where their color and light emission change upon irradiation researchgate.net.

Furthermore, ruthenium(II) bipyridine complexes are being engineered as highly sensitive luminescent chemosensors. These sensors can detect trace amounts of harmful substances, such as the carcinogenic dye Sudan I in food products, through a luminescence quenching mechanism nih.gov. The development of these materials relies on the predictable response of the ligand-metal complex to a specific stimulus, a property that can be fine-tuned by modifying the bipyridine N-oxide ligand structure.

Table 2: Emerging Applications in Smart Materials This table is interactive. Users can sort data by column.

Material Type Ligand System Stimulus/Analyte Application Reference
Lanthanide Complex Bis-bipyridine-phosphine-oxide Anions (NO₃⁻, Cl⁻, F⁻) Luminescent Anion Sensor nih.gov
Metal-Organic Framework (MOF) Ag-bipyridine O₂, Volatile Organic Compounds Dual-Function Luminescence Switch mdpi.com
Ruthenium(II) Complex Ru(bpy)₂(CIP)²⁺ Sudan I dye Luminescent Chemosensor nih.gov
Lanthanide MOF Ln-bipyridine Cations, gases, temperature Multi-analyte Chemical Sensor mdpi.com

Synergistic Experimental and Computational Approaches

The rational design of new functional molecules and materials requires a deep understanding of structure-property relationships. The synergy between experimental synthesis and characterization with theoretical and computational modeling is becoming indispensable for accelerating discovery.

Computational methods are also being used to predict and guide synthetic efforts. A computational toolkit named AARON has been developed specifically to predict the stereoselectivity of reactions catalyzed by chiral bipyridine N,N'-dioxide catalysts, enabling the in silico screening and rational design of new organocatalysts acs.org. In materials science, DFT calculations have been used to investigate the ligand-to-metal energy transfer pathways in luminescent lanthanide complexes, explaining the mechanism behind their bright emission and guiding the design of more efficient phosphors nih.gov. Computational screening is also being employed to design novel N-oxide ligands for challenging applications like the selective separation of rare-earth elements nih.govrsc.org. This integrated approach, where computation predicts outcomes and experiments validate them, is essential for navigating the vast chemical space of possible derivatives and applications.

Q & A

Basic: What are the key methodologies for synthesizing 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide?

The synthesis typically involves N-oxidation of 4,4'-Dimethyl-2,2'-bipyridyl using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. A critical step is controlling reaction conditions (e.g., temperature, solvent polarity) to avoid over-oxidation. For example, in the synthesis of its N-oxide derivative, purification via recrystallization from ethanol/water mixtures ensures high purity (>98% by GC) . Modifications to the parent ligand often employ sequential reactions such as halogenation or nitrification, as seen in related bipyridyl derivatives .

Advanced: How can steric and electronic effects of 4,4'-Dimethyl substituents impact coordination chemistry?

The methyl groups at the 4,4'-positions introduce steric hindrance, which can weaken metal-ligand binding compared to unsubstituted 2,2'-bipyridyl. However, these substituents also enhance electron density on the bipyridyl backbone, stabilizing low-valent metal centers (e.g., Cu(I), Ru(II)) in catalytic or photophysical applications. For instance, steric effects reduce stability in Fe(II) complexes but improve catalytic efficiency in Cu(I)-mediated trifluoromethylation reactions . Computational modeling (DFT) is recommended to quantify steric/electronic contributions .

Basic: What analytical techniques are critical for characterizing this compound and its metal complexes?

  • NMR spectroscopy : Resolves methyl proton environments (δ ~2.5 ppm for CH₃ groups) and confirms N-oxide formation via downfield shifts in pyridyl protons .
  • X-ray crystallography : Reveals bond angles and planarity deviations (e.g., Pt(II) complexes exhibit out-of-plane distortions up to 15°) .
  • Elemental analysis and GC/MS : Validate purity (>98%) and detect trace byproducts .

Advanced: How does this compound perform in photoredox catalysis compared to other ligands?

In Ru(II)-based sensitizers for dye-sensitized solar cells (DSSCs), methyl substituents reduce aggregation on TiO₂ surfaces, enhancing power conversion efficiency (e.g., ~11% for N3 dye derivatives). However, the N-oxide form may alter redox potentials, requiring cyclic voltammetry to assess the ligand’s impact on metal-centered excited states . For Cu(I) complexes, time-resolved luminescence spectroscopy can quantify excited-state lifetimes, which correlate with catalytic activity in cross-electrophile coupling .

Basic: What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in stability data for metal complexes of this ligand?

Contradictions often arise from competing steric and electronic effects. For example:

  • Steric hindrance : Reduces stability constants in Fe(II) complexes but improves selectivity in catalytic reactions by preventing unwanted side interactions .
  • Electronic stabilization : Enhances luminescence in Eu(III) complexes despite steric bulk .
    To reconcile such data, combine thermodynamic studies (e.g., titration calorimetry) with kinetic analyses (e.g., stopped-flow spectroscopy) .

Basic: What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Stability tests via periodic HPLC checks are advised, as the N-oxide group may degrade under prolonged light exposure .

Advanced: How can computational methods optimize ligand design for target applications?

  • DFT/TDDFT : Predict absorption spectra and redox potentials for photoelectrochemical applications .
  • Molecular docking : Screen ligand-metal interactions in catalytic systems (e.g., Cu(I)-mediated C–C bond formation) .
  • Molecular dynamics : Simulate steric effects in coordination polymers to preempt crystallization challenges .

Basic: What are the ecological disposal considerations for this compound?

Classify as hazardous waste (UN3077) and incinerate at >1,000°C with alkali scrubbers to neutralize nitrogen oxides. Consult local regulations for landfill restrictions due to potential aquatic toxicity .

Advanced: How do substituent position variations (e.g., 5,5' vs. 4,4') affect ligand performance?

In catalytic screens, 4,4'-substituents outperform 5,5' or 6,6' analogues due to reduced steric clash with metal centers. For example, 4,4'-di-tert-butyl-2,2'-bipyridyl yields 91% in Cu(I)-catalyzed trifluoromethylation, while 5,5'-dimethyl derivatives are inactive . Single-crystal XRD of Pt(II) complexes confirms that 4,4'-substituents cause minimal distortion to the coordination plane, unlike 6,6'-analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.